molecular formula C22H20N2O4 B11477313 1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11477313
M. Wt: 376.4 g/mol
InChI Key: HNILDACSCGRABV-UHFFFAOYSA-N
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Description

5-BENZOYL-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of heterocyclic compounds It features a tetrahydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and methyl-substituted precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful selection of raw materials, precise control of reaction parameters (temperature, pressure, pH), and the use of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

5-BENZOYL-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BENZOYL-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives and benzoyl-substituted heterocycles. Examples include:

Uniqueness

The uniqueness of 5-BENZOYL-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

5-benzoyl-1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20N2O4/c1-14-9-11-15(12-10-14)18(25)13-17-19(20(26)16-7-5-4-6-8-16)21(27)24(3)22(28)23(17)2/h4-12H,13H2,1-3H3

InChI Key

HNILDACSCGRABV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=C(C(=O)N(C(=O)N2C)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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